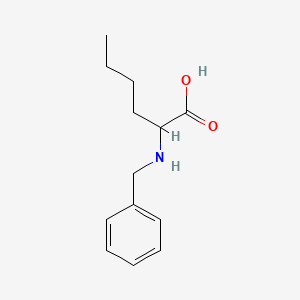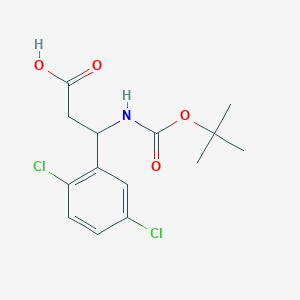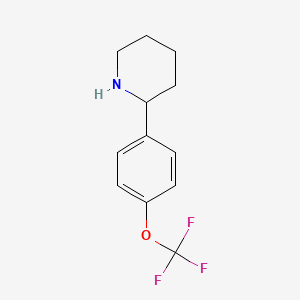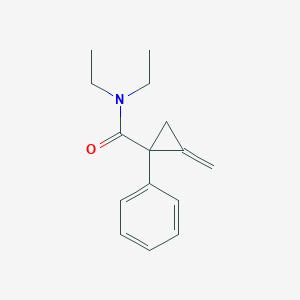
2-Amino-5-(3-methoxypropoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(3-methoxypropoxy)benzamide is an organic compound with the molecular formula C11H16N2O3 It is a derivative of benzamide, featuring an amino group at the second position and a 3-methoxypropoxy group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-methoxypropoxy)benzamide typically involves the following steps:
Nitration: The starting material, 2-nitro-5-hydroxybenzamide, is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The hydroxyl group is converted to a 3-methoxypropoxy group through an etherification reaction. This can be achieved by reacting the intermediate with 3-methoxypropyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(3-methoxypropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxypropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-Nitro-5-(3-methoxypropoxy)benzamide.
Reduction: 2-Amino-5-(3-hydroxypropoxy)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-5-(3-methoxypropoxy)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(3-methoxypropoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxypropoxy group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-methoxybenzamide: Lacks the propoxy group, which may affect its solubility and reactivity.
2-Amino-5-(2-methoxyethoxy)benzamide: Has a shorter ether chain, potentially altering its interaction with molecular targets.
2-Amino-5-(4-methoxybutoxy)benzamide: Features a longer ether chain, which may influence its physical and chemical properties.
Uniqueness
2-Amino-5-(3-methoxypropoxy)benzamide is unique due to its specific substitution pattern, which provides a balance between solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
2-amino-5-(3-methoxypropoxy)benzamide |
InChI |
InChI=1S/C11H16N2O3/c1-15-5-2-6-16-8-3-4-10(12)9(7-8)11(13)14/h3-4,7H,2,5-6,12H2,1H3,(H2,13,14) |
Clé InChI |
BOTXEGSMILKGDK-UHFFFAOYSA-N |
SMILES canonique |
COCCCOC1=CC(=C(C=C1)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride](/img/structure/B12091392.png)
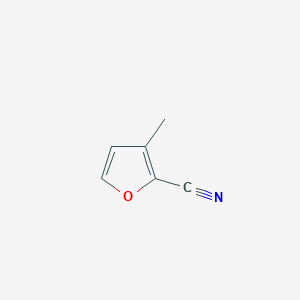


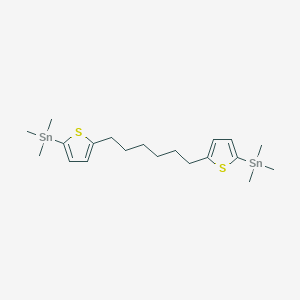
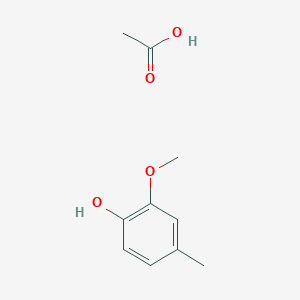
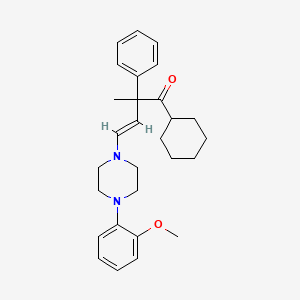
![S-2-Benzothiazolyl (alphaZ)-5-amino-I+/--[(triphenylmethoxy)imino]-1,2,4-thiadiazole-3-ethanethioate](/img/structure/B12091427.png)
